N,N'-bis(2-methoxyethyl)butanediamide
Overview
Description
N,N’-bis(2-methoxyethyl)butanediamide is an organic compound with the molecular formula C10H20N2O4. It is characterized by the presence of two secondary amide groups and two ether groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(2-methoxyethyl)butanediamide can be synthesized through the reaction of butanediamide with 2-methoxyethylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-bis(2-methoxyethyl)butanediamide may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using industrial-scale techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methoxyethyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The ether groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted ethers.
Scientific Research Applications
N,N’-bis(2-methoxyethyl)butanediamide is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methoxyethyl)butanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. It may also participate in enzymatic reactions, acting as a substrate or inhibitor depending on the context .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-methoxyethyl)amine: Similar in structure but lacks the amide groups.
N,N-dimethylethylenediamine: Contains two secondary amine groups instead of amides.
N,N’-methylenebisacrylamide: Contains acrylamide groups instead of ether groups.
Uniqueness
N,N’-bis(2-methoxyethyl)butanediamide is unique due to the combination of secondary amide and ether groups, which confer distinct chemical reactivity and interaction capabilities. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
N,N'-bis(2-methoxyethyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-15-7-5-11-9(13)3-4-10(14)12-6-8-16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVRBHYWRQJDSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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